N-(5-chloro-2-methoxyphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyridine core substituted at position 5 with a 3-ethyl-1,2,4-oxadiazole ring. The pyridine is linked via a thioether bridge to an acetamide group, which is further connected to a 5-chloro-2-methoxyphenyl aromatic moiety. The ethyl group on the oxadiazole enhances lipophilicity, while the chloro and methoxy substituents may influence solubility and metabolic stability .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c1-3-15-22-18(26-23-15)11-4-7-17(20-9-11)27-10-16(24)21-13-8-12(19)5-6-14(13)25-2/h4-9H,3,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLQWSIGXUUWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with pyridine: The oxadiazole derivative is then coupled with a pyridine ring through a thioether linkage, often using thiolating agents such as Lawesson’s reagent.
Introduction of the chloro-methoxyphenyl group: This step involves the nucleophilic substitution reaction where the chloro-methoxyphenyl group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction of nitro groups.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. For example, the oxadiazole ring may interact with enzyme active sites, while the chloro-methoxyphenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Oxadiazole vs. Triazole Derivatives
Compounds like N-(5-chloro-2-methoxyphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 332376-29-1, ) replace the oxadiazole with a 1,2,4-triazole ring. The molecular weight of the triazole analogue (451.93 g/mol) is higher than the target compound (estimated ~423.88 g/mol), which may affect pharmacokinetics .
Thiadiazole and Thiazole Analogues
N-(5-(4-(5-amino-1,3,4-thiadiazol-2-yl)butyl)thiazol-2-yl)-2-phenylacetamide () features a thiadiazole-thiazole scaffold. Thiadiazoles are more polarizable than oxadiazoles due to sulfur’s larger atomic radius, which could improve aqueous solubility but increase susceptibility to oxidative degradation .
Substituent Effects on Aromatic Rings
Chloro and Methoxy Positioning
N-(5-chloro-2-methylphenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide () substitutes the methoxy group with a methyl group.
Fluorinated Derivatives
N-(5-chloro-2-methoxyphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide (CAS 899759-80-9, ) introduces fluorine atoms, which improve metabolic stability and membrane permeability.
Piperidine-Linked Oxadiazole Analogues
N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide (CAS 1251593-81-3, ) incorporates a piperidine spacer between the acetamide and oxadiazole. The saturated piperidine ring increases conformational flexibility, which may enhance binding to flexible protein pockets but reduce selectivity compared to the rigid pyridine-oxadiazole framework .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Inferred Property Trends
Research Findings and Implications
- Synthesis Challenges : The target compound’s pyridine-oxadiazole-thioether linkage requires precise coupling strategies, similar to methods used for thiadiazole derivatives () and triazole-thioacetamides () .
- Biological Potential: While explicit activity data are absent, structural parallels to fluorinated pyrazine derivatives () and kinase-targeting oxazolidinones () suggest possible antibacterial or anticancer applications .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 374.89 g/mol. The structure features a chloro-substituted methoxyphenyl group linked to a thioacetamide moiety and an oxadiazole-pyridine derivative.
This compound exhibits various biological activities primarily attributed to its interaction with specific cellular pathways:
- Antimicrobial Activity : Studies indicate that the compound has significant antimicrobial properties against a range of pathogens, including bacteria and fungi.
- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : In a controlled study involving multiple bacterial strains (including E. coli and Staphylococcus aureus), this compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating superior efficacy.
- Cancer Cell Line Study : A study conducted on breast and lung cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. How can stability under physiological conditions be assessed?
- Methodology :
- Forced degradation : Expose the compound to pH 1–13 buffers at 37°C for 24 hours, followed by UPLC-MS to identify degradation products (e.g., hydrolysis of the oxadiazole ring) .
- Light/heat stability : Store samples under ICH Q1B conditions (e.g., 40°C/75% RH) and monitor via NMR for structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
